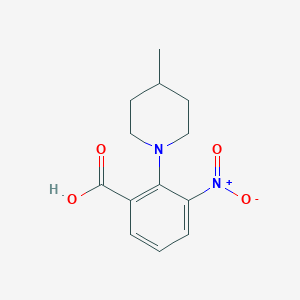

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Beschreibung

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 3-position and a 4-methylpiperidinyl moiety at the 2-position. This structure combines the electron-withdrawing nitro group with a bulky, basic piperidine ring, influencing its physicochemical and biochemical properties. Potential applications may include pharmaceutical intermediates or biochemical probes due to the structural similarity to bioactive nitroaromatics .

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-5-7-14(8-6-9)12-10(13(16)17)3-2-4-11(12)15(18)19/h2-4,9H,5-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHIBIZBCHAJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248103 | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-66-4 | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically involves the following steps:

Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the meta position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

Formation of 4-Methylpiperidine: 4-Methylpiperidine is synthesized by the hydrogenation of 4-methylpyridine using a suitable catalyst such as palladium on carbon.

Coupling Reaction: The final step involves the coupling of 3-nitrobenzoic acid with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Benzoic Acids: Nucleophilic substitution reactions yield various substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in biological assays to study its effects on various biological targets.

Chemical Research: It serves as a precursor in the synthesis of more complex molecules for chemical research.

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can interact with enzymes and receptors in biological systems. The piperidine ring enhances the compound’s ability to cross biological membranes and reach its target sites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues of 3-Nitrobenzoic Acid Derivatives

The table below compares 2-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid with structurally related nitroaromatic compounds, focusing on substituent effects and key properties:

*Calculated molecular weight based on formula C₁₃H₁₆N₂O₄.

Key Comparative Insights

- Substituent Effects on Reactivity: The 4-methylpiperidinyl group in the target compound introduces steric bulk and basicity, contrasting with smaller substituents like methylamino (in 4-(methylamino)-3-nitrobenzoic acid) or aryl amines (e.g., compound 16). This bulk may hinder enzymatic degradation, as seen in microbial studies where ortho-substituted groups reduce dioxygenase activity . Compared to 3-nitrobenzoic acid, the piperidine ring enhances solubility in organic solvents but may reduce aqueous solubility due to hydrophobic interactions.

Biodegradation and Toxicity :

- Nitroaromatic compounds like 3-nitrobenzoic acid are degraded by microbial dioxygenases (e.g., MnbAB), but substituent position and type critically influence degradation rates. Bulky or electron-donating groups (e.g., piperidine) may slow degradation compared to simpler derivatives .

- The irritant property of 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid (Xi hazard symbol) highlights the role of substituents in toxicity, though similar data for the target compound is unavailable .

Synthetic Utility :

- Derivatives like 2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-nitrobenzoic acid (6d) demonstrate the versatility of nitrobenzoic acids as intermediates in multi-step syntheses, particularly in forming ester-protected intermediates . The target compound’s piperidinyl group could similarly serve as a directing group in catalysis or coupling reactions.

Biologische Aktivität

2-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS No. 890091-66-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a nitrobenzoic acid moiety, which contributes to its biological properties. The structural formula can be represented as follows:

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells.

- Neuroprotective Effects : Research indicates that related derivatives may possess neuroprotective and anti-inflammatory properties, potentially by modulating pathways such as NF-kB and apoptosis.

- Cellular Interactions : The compound interacts with various cellular targets, leading to alterations in cell cycle progression and apoptosis induction in cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Case Studies

Several studies have explored the effects of this compound in various experimental settings:

- Cancer Cell Line Studies :

-

Neuroprotective Studies :

- Experimental models showed that related compounds could reduce markers of neuroinflammation and protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Animal Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.